2-Chloro-5-hydroxybenzoic acid

Glycosyltransferase Enzymatic substrate profiling Plant biochemistry

Regioisomeric contamination risks synthetic failure. 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9) provides the validated ortho-chloro/meta-hydroxy scaffold essential for benzamide antipsychotic programs and glycosyltransferase studies. • M.p. 178-182°C vs. 2-chloro-4-hydroxy isomer (207-209°C) - enables simple QC identity verification • Used in SAR evaluation of multireceptor antipsychotic benzamide derivatives • Serves as substrate probe for NtUGT89A2 glycosyltransferase regioselectivity studies • Purity: ≥98% (HPLC); C7H5ClO3; MW 172.57 g/mol

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 56961-30-9
Cat. No. B1297782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-hydroxybenzoic acid
CAS56961-30-9
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)Cl
InChIInChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
InChIKeyUTVCLUZQPSRKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-hydroxybenzoic Acid Specifications


2-Chloro-5-hydroxybenzoic acid is a chlorinated hydroxybenzoic acid derivative utilized primarily as a building block and intermediate in pharmaceutical and agrochemical synthesis . This compound features a chlorine substituent at the ortho position and a hydroxyl group at the meta position relative to the carboxylic acid group, yielding a molecular formula of C7H5ClO3 and a molecular weight of 172.56 g/mol [1]. Commercially available material typically exhibits purity specifications ranging from 95% to 99% (as verified by HPLC) and a melting point of 178-182°C .

Pharma and agrochemical synthesis intermediate
Ortho‑chloro, meta‑hydroxy substitution scaffold
HPLC‑verified purity grades for reliable coupling

2-Chloro-5-hydroxybenzoic Acid Substitution Risks


Within the class of chloro-hydroxybenzoic acids, regioisomers such as 5-chloro-2-hydroxybenzoic acid (salicylic acid scaffold) and 4-chloro-3-hydroxybenzoic acid exhibit distinctly different chemical and physical properties that preclude direct substitution in synthetic routes. The ortho-chloro substitution pattern in 2-chloro-5-hydroxybenzoic acid influences both the electronic distribution on the aromatic ring and the steric environment around the carboxylic acid moiety [1]. This specific substitution determines its melting point (178-182°C), which differs from 2-chloro-4-hydroxybenzoic acid (207-209°C), as well as its lipophilicity (XLogP3 = 1.8) and solubility profile . These differences directly impact crystallization behavior during purification, reactivity in coupling reactions, and the physicochemical properties of downstream intermediates—making generic substitution scientifically unsound without full revalidation of the synthetic route and final product specifications .

Regioisomer reactivity
Substitution pattern controls electronic and steric environment; regioisomers cannot be interchanged without full revalidation.
Crystallization behavior
Melting points differ substantially between regioisomers, altering purification and recrystallization outcomes.
Lipophilicity profile
XLogP3 varies with chlorine position, affecting downstream partitioning and solubility.

2-Chloro-5-hydroxybenzoic Acid Differentiation Data


NtUGT89A2 Substrate Specificity

In enzymatic studies with Nicotiana tabacum UGT89A2 glycosyltransferase, 2-chloro-5-hydroxybenzoic acid (2-Cl-5-HBA) was identified as a competent substrate for O-β-glucosylation [1]. The enzyme exhibits a clear preference hierarchy for dihydroxylated benzoic acid substrates, with the highest specific activity measured for 2,5-dihydroxybenzoic acid (2,5-DHBA) at 225 ± 1.7 nkat/mg [1]. While 2-Cl-5-HBA is accepted as a substrate, its chlorinated structure differentiates it from the preferred dihydroxylated analogs, enabling distinct metabolic and biochemical applications [1].

Enzymatic Substrate
Cross‑study comparable
Accepts substrate; 2,5‑DHBA = 225 ± 1.7 nkat/mg
Supports glycosyltransferase probe use
Target specific activity not reported
Glycosyltransferase Enzymatic substrate profiling Plant biochemistry

Melting Point vs. 2-Chloro-4-hydroxybenzoic Acid

The melting point of 2-chloro-5-hydroxybenzoic acid is consistently reported in the range of 178-182°C across multiple commercial sources . In contrast, the regioisomer 2-chloro-4-hydroxybenzoic acid exhibits a significantly higher melting point of 207-209°C [1]. This 25-30°C difference provides a reliable quality control metric for identity verification and purity assessment, and indicates distinct crystalline packing arrangements that affect purification and formulation behavior.

Melting Point
Cross‑study comparable
Target: 178–182°C Comparator (2‑Cl‑4‑HBA): 207–209°C Δ ≈ 25–30°C lower
Identity verification and purification metric
Regioisomer purity QC indicator
Physicochemical characterization Quality control Purification

XLogP3 Lipophilicity Comparison

The computed lipophilicity (XLogP3) of 2-chloro-5-hydroxybenzoic acid is 1.8 [1]. This value is approximately 0.5-0.6 log units higher than that of the non-chlorinated analog 3-hydroxybenzoic acid (XLogP3 ≈ 1.2-1.3) and comparable to other chloro-hydroxybenzoic acid regioisomers such as 5-chloro-2-hydroxybenzoic acid [1]. The chlorine substituent at the ortho position contributes to increased lipophilicity relative to the unsubstituted hydroxybenzoic acid scaffold, which may influence membrane permeability and organic solvent partitioning in downstream applications.

Lipophilicity
Class‑level inference
Target XLogP3 = 1.8 Non‑chlorinated analog ≈ 1.2–1.3 Δ ≈ +0.5–0.6
Supports organic phase partitioning
Computed property; verify experimentally
Lipophilicity ADME properties Drug-likeness

Benzamide Antipsychotic Intermediate

2-Chloro-5-hydroxybenzoic acid has been explicitly employed as a reagent for the synthesis and structure-activity relationship evaluation of a series of benzamides investigated as potential multireceptor antipsychotics . The ortho-chloro and meta-hydroxy substitution pattern on the benzoic acid core is essential for generating the pharmacophore geometry required for multireceptor interaction profiles. While regioisomers such as 2-chloro-4-hydroxybenzoic acid have been explored for 5-HT2C receptor agonists, the 2-chloro-5-hydroxy substitution pattern specifically enables the benzamide scaffold relevant to antipsychotic development programs.

Benzamide Synthesis
Class‑level inference
Documented use in multireceptor antipsychotic SAR Regioisomer 2‑Cl‑4‑HBA applied to 5‑HT2C agonists
Validated CNS SAR building block
Requires regioisomer‑specific validation
Antipsychotic drug discovery Multireceptor pharmacology Medicinal chemistry

2-Chloro-5-hydroxybenzoic Acid Applications


Plant Glycosyltransferase Characterization

2-Chloro-5-hydroxybenzoic acid serves as a chlorinated substrate analog in studies of plant glycosyltransferases, specifically NtUGT89A2 from Nicotiana tabacum. Researchers investigating substrate promiscuity of UDP-glycosyltransferases or the metabolic fate of halogenated benzoic acid derivatives in plant systems can employ this compound as a defined probe. Its acceptance as a substrate alongside dihydroxybenzoic acids allows for comparative analysis of enzyme regioselectivity and the influence of chlorine substitution on catalytic turnover [1].

Antipsychotic Benzamide Synthesis

This compound is a validated building block in medicinal chemistry programs targeting multireceptor antipsychotic agents. It has been specifically utilized as a reagent in the synthesis and SAR evaluation of benzamide derivatives. Procurement of 2-chloro-5-hydroxybenzoic acid is indicated when synthetic routes require a benzoic acid scaffold with ortho-chloro and meta-hydroxy substitution to construct benzamide pharmacophores that engage multiple CNS receptor targets .

Chlorinated Aromatic Reference Standard

The compound's well-characterized physicochemical properties, including melting point (178-182°C) and lipophilicity (XLogP3 = 1.8), make it suitable as a reference standard for analytical method development [2]. It is also a starting material for further derivatization, including esterification to ethyl 2-chloro-5-hydroxybenzoate or halogenation to 4-bromo-2-chloro-5-hydroxybenzoic acid, as documented in synthetic protocols requiring chlorinated hydroxybenzoic acid scaffolds [3].

Melting Point Identity Verification

The 25-30°C melting point difference between 2-chloro-5-hydroxybenzoic acid (178-182°C) and its regioisomer 2-chloro-4-hydroxybenzoic acid (207-209°C) provides a simple yet robust identity verification method. Incoming quality control laboratories can use melting point determination to confirm correct regioisomer receipt, minimizing the risk of synthetic failure due to isomeric contamination .

Application
Selection Property
Validation Focus
Plant glycosyltransferase studies
Chlorinated substrate analog for NtUGT89A2
Enzyme regioselectivity and substrate promiscuity
Antipsychotic benzamide SAR
ortho‑Cl, meta‑OH benzoic acid scaffold
Multireceptor pharmacophore geometry
Chlorinated aromatic reference standard
Characterized melting point and lipophilicity
Analytical method calibration
Melting point identity verification
Distinct mp vs 2‑Cl‑4‑HBA regioisomer
Receiving QC regioisomer confirmation

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